1-(3-Iodopropyl)-3-phenoxybenzene
Overview
Description
Synthesis Analysis
A convenient and efficient four-step synthesis of 1-(3-iodopropyl)-3-phenoxy benzene can be achieved by 3-phenoxybenzaldehyde and malonic acid in the presence of piperidine and pyridine .Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-Iodopropyl)-3-phenoxybenzene are not detailed, related compounds have been studied. For instance, (3-iodopropyl)trimethoxysilane has been used in the synthesis of molecularly imprinted polymer nanoparticles .Scientific Research Applications
Molecular Imprinting Technology
- Scientific Field : Nanomaterials and Pharmacy .
- Application Summary : “1-(3-Iodopropyl)-3-phenoxybenzene” is used in the synthesis of molecularly imprinted materials, specifically siloxane-based nanomaterials . These materials have specific recognition sites towards epitopes of the epidermal growth factor receptor, a cancer biomarker .
- Methods of Application : The (3-iodopropyl)trimethoxysilane monomer is employed to bond covalently a mercapto-derived peptide, acting as the template . This introduces specific recognition sites to the materials .
- Results or Outcomes : The resulting materials have potential applications in various areas of chemistry and medicine, including as detectors, separators, catalysts for chemical reactions, and in drug delivery and nanomedicine .
Solid Phase Synthesis of Molecularly Imprinted Polymer Nanoparticles
- Scientific Field : Polymers and Cancer Biomarker Detection .
- Application Summary : “1-(3-Iodopropyl)-3-phenoxybenzene” is used as a superior substrate for the solid phase synthesis of molecularly imprinted polymer (MIP) nanoparticles . These MIPs are synthesized against epitopes of a common cancer biomarker, the epidermal growth factor receptor (EGFR) .
- Methods of Application : The iodo silane is used for the immobilization of template molecules prior to polymerization . This method allows for easy removal of template molecules, screening for high affinity polymers, and greater uniformity of binding sites .
Synthesis of Azo Dye Derivatives
- Scientific Field : Chromophores and Industrial Applications .
- Application Summary : “1-(3-Iodopropyl)-3-phenoxybenzene” is used in the synthesis of azo dye derivatives . Azo dyes are significant chromophores with diverse applications in the scientific, industrial, and pharmaceutical sectors .
- Methods of Application : The compound is used in a simple synthetic route, in mild conditions and with a good yield .
- Results or Outcomes : The resulting azo dye derivatives have potential applications in various scientific, industrial, and pharmaceutical sectors .
Synthesis of Quinolinium Derivatives
- Scientific Field : Organic Chemistry and Dye Synthesis .
- Application Summary : “1-(3-Iodopropyl)-3-phenoxybenzene” is used as a key intermediate product for the synthesis of several commercially available dyes such as TOTO-1, YOYO-1, TOPRO-1, YOPRO-1 . These dyes are used as non-covalently binding fluorescent probes for nucleic acids .
- Methods of Application : The compound is reacted with 4-methylquinoline and 1,3-diiodopropane at room temperature . This method yields only the mono-N-quaternary product, eliminating the need for column purification .
- Results or Outcomes : The resulting quinolinium derivative is highly pure and can be used in the synthesis of various dyes .
Synthesis of Isoindole-1,3-dione Compounds
- Scientific Field : Organic Chemistry and Material Science .
- Application Summary : “1-(3-Iodopropyl)-3-phenoxybenzene” is used in the synthesis of isoindole-1,3-dione compounds . These compounds have received attention due to their antibacterial, antifungal, analgesic, anti-HIV-1, anxiolytic, anti-inflammatory, anticonvulsant, antitumor, and antimicrobial activities .
- Methods of Application : The compound is used in the synthesis of isoindole derivatives containing the imide (-CO-N®-CO-) functional group .
- Results or Outcomes : The resulting isoindole-1,3-dione compounds have potential applications in various scientific, industrial, and pharmaceutical sectors .
Synthesis of Fluorescent Probes for Nucleic Acids
- Scientific Field : Organic Chemistry and Biochemistry .
- Application Summary : “1-(3-Iodopropyl)-4-methylquinolin-1-ium iodide”, a derivative of “1-(3-Iodopropyl)-3-phenoxybenzene”, is known as a key intermediate product for the synthesis of several commercially available dyes such as TOTO-1, YOYO-1, TOPRO-1, YOPRO-1 . These dyes are used as non-covalently binding fluorescent probes for nucleic acids .
- Methods of Application : The compound is reacted with 4-methylquinoline and 1,3-diiodopropane at room temperature . This method yields only the mono-N-quaternary product, eliminating the need for column purification .
- Results or Outcomes : The resulting quinolinium derivative is highly pure and can be used in the synthesis of various dyes .
Synthesis of Nonlinear Optical (NLO) Materials
- Scientific Field : Material Science .
- Application Summary : Isoindole-1,3-dione compounds, derivatives of “1-(3-Iodopropyl)-3-phenoxybenzene”, are considered as eligible candidates for NLO materials because of the delocalized π-electrons . These compounds have received attention due to their antibacterial, antifungal, analgesic, anti-HIV-1, anxiolytic, anti-inflammatory, anticonvulsant, antitumor, and antimicrobial activities .
- Methods of Application : The compound is used in the synthesis of isoindole derivatives containing the imide (-CO-N®-CO-) functional group .
- Results or Outcomes : The resulting isoindole-1,3-dione compounds have potential applications in various scientific, industrial, and pharmaceutical sectors .
properties
IUPAC Name |
1-(3-iodopropyl)-3-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPDABJXYZNSAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodopropyl)-3-phenoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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